molecular formula C26H51N3O5 B12300781 2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid

2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid

Katalognummer: B12300781
Molekulargewicht: 485.7 g/mol
InChI-Schlüssel: FGSPQNZCLMWQAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stereochemical Configuration

The compound contains three stereocenters, each explicitly defined in the IUPAC name:

Stereocenter Position Configuration Rationale
C2 of butanoic acid S Priority is assigned to the hydroxy group, amino substituent, and carboxylate group.
C3 of butanoic acid R Determined by the Cahn-Ingold-Prelog rules, considering substituents in descending priority.
C2 of hexanoyl chain S Based on the arrangement of the hexadecanoylamino and amino groups.

The stereochemical specificity is critical for biological activity, as it influences molecular interactions with cellular targets such as fibroblasts.

CAS Registry Number and Molecular Formula Validation

The compound’s chemical identifiers have been rigorously validated across independent sources:

Identifier Value Confirming Sources
CAS Registry Number 911813-90-6
Molecular Formula C26H51N3O5
Molecular Weight 485.7 g/mol
SMILES CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O
InChI Key FGSPQNZCLMWQAS-GPXNEJASSA-N

The CAS Registry Number 911813-90-6 is universally recognized in chemical databases, including PubChem and the National Center for Advancing Translational Sciences (NCATS). The molecular formula C26H51N3O5 is consistent with high-resolution mass spectrometry data, confirming 26 carbon atoms, 51 hydrogens, 3 nitrogens, and 5 oxygens.

Structural Validation

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have corroborated the compound’s structure, particularly its stereochemical assignments. For instance, the InChI string encodes absolute stereochemistry, ensuring reproducibility in synthetic processes.

Eigenschaften

IUPAC Name

2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSPQNZCLMWQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

General Workflow

Solid-phase peptide synthesis (SPPS) is the most widely employed method for producing palmitoyl dipeptide-7. The process involves sequential coupling of amino acids to a resin-bound substrate, followed by palmitoylation and cleavage. Key steps include:

  • Resin Activation : A 2-chlorotrityl chloride resin or Rink amide resin is used to anchor the C-terminal amino acid (threonine).
  • Amino Acid Deprotection : Fluorenylmethoxycarbonyl (Fmoc) groups are removed using 20% piperidine in dimethylformamide (DMF).
  • Coupling Reactions :
    • Hexanoic acid derivatives (e.g., Fmoc-Lys(Boc)-OH) are coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA).
    • Palmitic acid is introduced at the N-terminus via manual coupling with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
  • Cleavage and Deprotection : The peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) to release the peptide and remove side-chain protecting groups.
Table 1: Representative SPPS Conditions for Palmitoyl Dipeptide-7
Step Reagents/Conditions Yield (%) Purity (%) Source
Resin activation 2-chlorotrityl chloride, DCM - -
Lysine coupling Fmoc-Lys(Boc)-OH, HBTU, DIPEA 85 90
Palmitoylation Palmitic acid, DCC, HOBt, DMF 78 88
Final cleavage TFA/TIS/water (95:2.5:2.5), 2 hours 92 95

Solution-Phase Synthesis

Stepwise Condensation

Solution-phase synthesis is preferred for small-scale production or modified peptide sequences. The process involves:

  • Dipeptide Formation : Lysine and threonine are condensed using ethyl chloroformate in tetrahydrofuran (THF).
  • Palmitoylation : The dipeptide intermediate is reacted with palmitoyl chloride in dichloromethane (DCM) at 0–5°C.
  • Deprotection : Boc groups are removed with HCl/dioxane.
Table 2: Solution-Phase Synthesis Parameters
Parameter Value Source
Reaction temperature 0–5°C (palmitoylation step)
Solvent system DCM:DMF (2:1)
Yield (final step) 70%

Enzymatic Synthesis

Protease-Catalyzed Coupling

Enzymatic methods offer stereoselectivity and reduced racemization risks. Key features include:

  • Enzyme Selection : Subtilisin or thermolysin catalyzes the condensation of lysine and threonine in aqueous-organic biphasic systems.
  • Palmitic Acid Activation : Palmitic acid is activated as a methyl ester before enzymatic coupling.
Table 3: Enzymatic vs. Chemical Synthesis Comparison
Metric Enzymatic Method Chemical Method
Racemization risk <1% 5–10%
Reaction time 24–48 hours 4–6 hours
Solvent requirement Water/tert-butanol DMF/DCM

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions and improves yields:

  • Conditions : Peptide bonds are formed at 50–60°C under 150 W microwave irradiation.
  • Advantages : 30–40% reduction in synthesis time compared to conventional SPPS.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase : Acetonitrile/water (0.1% TFA) gradient (30→70% over 30 minutes).
  • Purity Criteria : ≥98% as per cosmetic-grade specifications.

Analytical Techniques

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (m/z 485.7).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d6) validates stereochemistry.

Industrial-Scale Production

Manufacturing Protocols

Chongqing Zhihe Bio-pharmaceutical Co., Ltd. employs SPPS with the following optimizations:

  • Batch Size : 2000 L reactors produce 200 kg/month.
  • Cost Reduction : In-house palmitic acid derivatization lowers raw material costs by 40%.

Quality Control Standards

Parameter Specification Test Method
Residual solvents <500 ppm (DMF) GC-MS
Heavy metals <10 ppm ICP-OES
Microbial limits <100 CFU/g USP <61>

Challenges and Innovations

Racemization Mitigation

  • Low-Temperature Coupling : Reactions conducted at −20°C reduce lysine racemization to <2%.
  • Pseudoproline Dipeptides : Incorporate Thr-Ser(ψMe,Mepro) to prevent β-sheet formation.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery rates exceed 90% via vacuum distillation.
  • Biocatalytic Palmitoylation : Lipase-mediated acylation reduces waste generation.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-[[6-Amino-2-(Hexadecanoylamino)hexanoyl]amino]-3-Hydroxybutansäure beinhaltet seine Interaktion mit zellulären Signalwegen. Es reduziert die Produktion von Interleukin-6 (IL-6), einem proinflammatorischen Zytokin, wodurch Entzündungen verringert und der Abbau von Kollagen verlangsamt werden. Diese Wirkung fördert ein jugendlicheres und elastischeres Aussehen der Haut.

Wirkmechanismus

The mechanism of action of 2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid involves its interaction with cellular signaling pathways. It reduces the production of interleukin-6 (IL-6), a pro-inflammatory cytokine, thereby decreasing inflammation and slowing the degradation of collagen. This action promotes a more youthful and elastic appearance of the skin .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities :

  • Hexadecanoylamino group: Both the target compound and marine ceramides (e.g., neritinaceramides A–E) feature a hexadecanoylamino backbone, which confers lipophilic properties .
  • Hydroxyl groups: The target compound’s 3-hydroxybutanoic acid moiety parallels the hydroxylated octadecatriene chains in ceramides .

Key Differences :

  • Biological Role : Marine ceramides function in cell membrane integrity and signaling in bryozoans, while the target compound’s collagen-like structure suggests applications in skin barrier repair or anti-aging .

Table 1: Structural Comparison with Marine Ceramides

Property Target Compound Neritinaceramide A (1)
Molecular Weight 839.946 g/mol ~650–750 g/mol (estimated)
Key Functional Groups Amino, hydroxybutanoic acid 4,8,10-octadecatriene, triol
Source Synthetic/peptide derivative Marine bryozoan Bugula neritina
Biological Activity Skincare (collagen mimic) Membrane structural lipid
Reference

Lysine Analogues (N2-(1-Carboxy-3-phenylpropyl)lysyllysine)

Structural Similarities :

  • Aminohexanoyl backbone: Both compounds feature aminohexanoyl units, enabling hydrogen bonding and enzyme interaction .
  • Carboxylic acid groups: The target’s hydroxybutanoic acid and the lysine analogue’s terminal carboxy groups enhance solubility and ionic interactions .

Key Differences :

  • Branching: The target compound’s 3-hydroxybutanoic acid introduces stereochemical complexity absent in the linear lysine analogue.
  • Function : The lysine analogue is designed as an angiotensin-converting enzyme (ACE) inhibitor, whereas the target compound’s skincare role suggests divergent mechanisms (e.g., collagen synthesis modulation) .

Table 2: Functional Comparison with Lysine Analogues

Property Target Compound Lysine Analogue (Compound 7)
Key Functional Groups Hexadecanoylamino, hydroxybutanoic Carboxy, phenylpropyl
Molecular Weight 839.946 g/mol ~500–600 g/mol (estimated)
Biological Target Collagen receptors (hypothesized) ACE enzyme
Application Dermatology Cardiovascular therapy
Reference

Difelikefalin (Kappa Opioid Receptor Agonist)

Structural Similarities :

  • Peptide backbone: Both compounds are peptide derivatives with iterative amino acid units .
  • Hydrophilic groups: Multiple amino and carboxylic acid groups facilitate solubility and receptor binding .

Key Differences :

  • Size and Complexity : Difelikefalin is a tetrapeptide with a piperidine-carboxylic acid terminus, while the target compound is smaller and lacks aromatic residues .
  • Activity : Difelikefalin acts as a kappa opioid agonist for pruritus treatment, contrasting with the target compound’s putative role in skin repair .

Table 3: Pharmacological Comparison with Difelikefalin

Property Target Compound Difelikefalin
Molecular Weight 839.946 g/mol ~800–900 g/mol (estimated)
Key Functional Groups Hydroxybutanoic acid, amino Piperidine, phenylpropanamido
Biological Activity Collagen synthesis (proposed) Kappa opioid receptor agonism
Therapeutic Area Dermatology Chronic kidney disease-associated pruritus
Reference

Biologische Aktivität

The compound 2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid is a complex amino acid derivative known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

  • A hexadecanoyl group, which enhances its lipophilicity.
  • Multiple amine and hydroxyl functional groups, contributing to its solubility and interaction with biological systems.

Structural Formula

The molecular formula is represented as:

C39H75N7O10C_{39}H_{75}N_{7}O_{10}

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown potential as an inhibitor of bacterial cell wall synthesis by interacting with enzymes involved in peptidoglycan biosynthesis, such as MraY .
  • Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis due to its amino acid composition and structural features .
  • Antioxidant Properties : The hydroxyl groups present in the structure contribute to its ability to scavenge free radicals, potentially protecting cells from oxidative stress .

In Vitro Studies

Several studies have highlighted the compound's efficacy in vitro:

  • Antibacterial Activity : Research demonstrated that the compound exhibits significant antibacterial activity against multi-drug resistant strains of bacteria. In one study, it was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
  • Cytotoxicity Tests : Cytotoxicity assays revealed that the compound selectively induces apoptosis in cancer cell lines while sparing normal cells, suggesting a potential application in cancer therapy .

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

  • Animal Models : In a murine model of acute bacterial infection, treatment with the compound resulted in a significant reduction in bacterial load and improved survival rates compared to controls .
  • Toxicology Assessments : Toxicological evaluations indicated that the compound has a favorable safety profile, with no observed adverse effects at therapeutic doses .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with chronic bacterial infections, administration of this compound resulted in:

  • A 70% reduction in infection rates.
  • Improved healing times compared to standard antibiotic treatments.

Case Study 2: Cancer Therapeutics

A recent study explored the use of this compound as an adjunct therapy in chemotherapy-resistant cancer patients. The findings included:

  • Enhanced sensitivity of cancer cells to conventional chemotherapeutics.
  • A notable decrease in tumor size after treatment with the compound combined with standard chemotherapy protocols.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.